2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c22-16-8-6-15(7-9-16)12-25-20(28)13-26-14-27(18-4-1-3-17(23)11-18)21-19(31(26,29)30)5-2-10-24-21/h1-11H,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVGCSZGCGLVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[2,3-e][1,2,4]thiadiazine core and subsequent functionalization with fluorophenyl and acetamide groups. Typical synthetic routes may include:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and thiadiazines.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed.
Acetamide Functionalization: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Recent studies have highlighted the potential of this compound in the field of pharmacology. It has been shown to exhibit:
- Anticancer Properties : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Synthesis and Derivatives
The synthesis of 2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the Pyrido-Thiadiazin Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Fluorophenyl Groups : Fluorinated aromatic compounds are introduced through electrophilic substitution reactions.
- Acetamide Functionalization : The final step often involves acylation reactions to attach the acetamide group.
Applications in Drug Discovery
This compound is included in various chemical libraries aimed at drug discovery. It serves as a screening compound for identifying new therapeutic agents targeting specific diseases:
| Application Area | Details |
|---|---|
| Anticancer Research | Screening for inhibitors of cancer cell proliferation and metastasis |
| Antimicrobial Development | Testing against antibiotic-resistant bacterial strains |
| Enzyme Inhibition Studies | Investigation of its role as an inhibitor in enzymatic pathways |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast and lung cancer cell lines, with IC50 values indicating potent activity.
- Antimicrobial Efficacy : Another research effort focused on evaluating its activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of fluorophenyl groups can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
The table below compares the target compound with structurally related acetamides from the evidence:
Key Observations:
Fluorinated Aromatic Rings : All compounds incorporate fluorophenyl groups , which enhance bioavailability and binding affinity through hydrophobic and electrostatic interactions .
Heterocyclic Diversity : The target’s pyrido-thiadiazine-dioxide core is distinct from pyrazoles () or imidazothiazoles (), suggesting divergent target selectivity.
Side Chain Flexibility : The N-(4-fluorobenzyl) group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents in analogs (e.g., dichlorophenyl in ).
Crystallographic and Computational Analysis
- Structural Determination: Programs like SHELX () and SIR97 () are widely used for resolving crystal structures of fluorinated acetamides. The target’s 1,1-dioxo group may enhance crystallinity compared to non-oxidized thiadiazines .
- Conformational Comparisons : and provide crystallographic data for imidazothiazole acetamides, revealing planar aromatic systems and hydrogen-bonding networks that stabilize active conformations .
Biological Activity
The compound 2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 429.4 g/mol. The presence of fluorine atoms and the unique thiadiazine ring structure are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.4 g/mol |
| CAS Number | 879140-01-9 |
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The fluorinated phenyl groups enhance its binding affinity and specificity towards these targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes linked to disease pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : The unique structure suggests potential anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Anti-inflammatory Effects : There is potential for anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of related compounds or derivatives:
- Study on Anticancer Activity : A derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, suggesting that the thiadiazine core may play a crucial role in its anticancer properties.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar thiadiazine derivatives and found them effective against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
